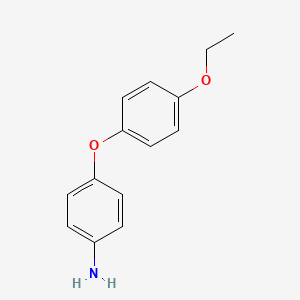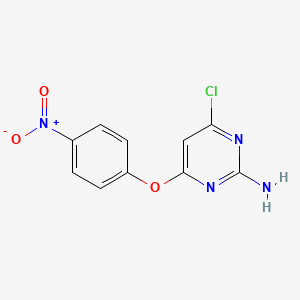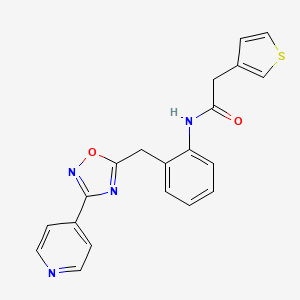![molecular formula C16H12Cl2N4O2 B2895984 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 338419-14-0](/img/structure/B2895984.png)
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Vue d'ensemble
Description
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate, also known as CCT, is a synthetic organic compound that has been used in scientific research for many years. CCT is a derivative of carbamate, which is a type of chemical compound. It is a white crystalline solid with a melting point of about 80-82 °C. CCT has been used in many different scientific applications, such as in the synthesis of organic compounds, in the study of cell signaling pathways, and in the study of enzyme inhibition.
Mécanisme D'action
Target of Action
The primary target of this compound is the mitochondrial respiratory chain . This compound belongs to the strobilurin group of fungicides , which are known to inhibit mitochondrial respiration .
Mode of Action
The compound acts by inhibiting mitochondrial respiration . It achieves this by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, leading to the cessation of fungal growth .
Biochemical Pathways
The affected pathway is the mitochondrial respiratory chain . By blocking electron transfer within this chain, the compound disrupts the production of energy-rich ATP . This disruption affects a range of essential processes in the fungal cell, leading to the cessation of growth .
Pharmacokinetics
After oral administration of the compound to rats, about 50% of the dose was absorbed . Concentrations of the compound in the blood peaked initially after 30 minutes, followed by a secondary peak at 8 or 24 hours . The majority (74-91%) of the dose was eliminated in the faeces, with the remainder (10-13%) in the urine .
Result of Action
The result of the compound’s action is the cessation of fungal growth . This is achieved by disrupting important cellular biochemical processes through the inhibition of mitochondrial respiration .
Action Environment
The compound is stable in aqueous solution in the dark at pH 4, 5, and 7 (25°C and 50°C) . At pH 9, a very slow degradation was observed at ambient temperature . The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature .
Avantages Et Limitations Des Expériences En Laboratoire
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a relatively low toxicity. Additionally, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has been used in a variety of scientific research applications, so it is well-suited for many types of experiments. However, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate also has some limitations. For example, it can be difficult to obtain large quantities of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate, and it can be difficult to accurately measure the concentration of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate in a solution.
Orientations Futures
There are many potential future directions for research involving [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate. Some potential areas of research include the study of other cell signaling pathways, the development of new synthesis methods, the exploration of new applications, and the investigation of the biochemical and physiological effects of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate. Additionally, further research could be done on the mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate and the optimization of its use in laboratory experiments.
Applications De Recherche Scientifique
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as nucleosides and nucleotides. It has also been used in the study of cell signaling pathways, such as the MAPK and PI3K pathways. In addition, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate has been used to study enzyme inhibition, such as the inhibition of proteases and phosphatases.
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-11-1-5-13(6-2-11)19-16(23)24-10-14-9-22(21-20-14)15-7-3-12(18)4-8-15/h1-9H,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAYVSWZIXUNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-5,5a-dihydro-2H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione](/img/structure/B2895901.png)
![6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2895902.png)



![ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2895910.png)
![2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide](/img/structure/B2895911.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2895913.png)


![N-(4-ethylphenyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2895919.png)

![2-(2-((5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2895922.png)